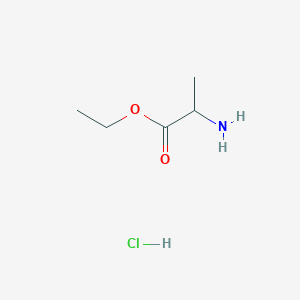

H-Ala-OEt.HCl

概要

説明

L-Alanine ethyl ester hydrochloride is a chiral compound that belongs to the class of amino acid esters. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activity. The compound is often utilized as a building block in the synthesis of various bioactive molecules.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

L-Alanine ethyl ester hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly important in the development of amino acid derivatives that enhance drug efficacy. For instance, it is involved in the synthesis of prodrugs that improve bioavailability and reduce side effects associated with active pharmaceutical ingredients .

Case Study:

Research has shown that L-Alanine ethyl ester hydrochloride can be utilized to create prodrugs that exhibit reduced ulcerogenic potential while maintaining analgesic and anti-inflammatory activities. In studies involving various amino acid ethyl esters, significant reductions in ulcerogenic indices were observed compared to traditional formulations .

Biochemical Research

Protein Synthesis and Metabolism:

This compound is frequently employed in studies related to protein synthesis and amino acid metabolism. It aids researchers in understanding the behavior of amino acids within biological systems, particularly in cellular environments .

Innovative Applications:

Recent advancements have demonstrated the use of hyperpolarized L-Alanine ethyl ester as a novel pH sensor for magnetic resonance imaging (MRI). This application allows for simultaneous assessment of intracellular and extracellular pH levels, providing insights into metabolic processes and cellular microenvironments .

Food Industry

Flavor Enhancement:

In the food sector, L-Alanine ethyl ester hydrochloride is used as a flavor enhancer. Its ability to improve taste makes it appealing to manufacturers aiming to create more palatable food products. The compound's incorporation into various food items enhances overall consumer acceptance .

Cosmetic Formulations

Moisturizing Properties:

L-Alanine ethyl ester hydrochloride is included in skincare products for its moisturizing capabilities. It helps improve skin hydration, making it a valuable ingredient for formulators focused on enhancing cosmetic efficacy .

Animal Nutrition

Growth Promotion:

In animal feed formulations, L-Alanine ethyl ester hydrochloride is added to promote growth and improve overall health in livestock. This application addresses the needs of producers seeking to enhance feed efficiency and animal performance .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Enhances drug efficacy; reduces side effects |

| Biochemical Research | Protein synthesis studies | Insights into amino acid metabolism; pH sensing for MRI |

| Food Industry | Flavor enhancer | Improves taste; increases consumer acceptance |

| Cosmetic Formulations | Moisturizing agent | Enhances skin hydration |

| Animal Nutrition | Growth promoter | Improves feed efficiency; promotes animal health |

作用機序

Target of Action

L-Alanine ethyl ester hydrochloride, also known as H-Ala-OEt.HCl, is an alanine derivative It is known that amino acids and their derivatives can influence a variety of biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Amino acids and their derivatives are known to influence the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, suggesting that L-Alanine ethyl ester hydrochloride may interact with these hormones or their receptors.

Biochemical Pathways

They can supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that L-Alanine ethyl ester hydrochloride may be involved in energy metabolism and stress response pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 15361 , which may influence its absorption and distribution

Result of Action

Given its influence on the secretion of anabolic hormones , it may promote muscle growth and repair, enhance mental performance, and protect against exercise-induced muscle damage.

Action Environment

It is known that the compound should be stored at 4°c, away from moisture . This suggests that temperature and humidity may affect the stability of L-Alanine ethyl ester hydrochloride.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine ethyl ester hydrochloride typically involves the esterification of L-alanine with ethanol, followed by the conversion of the resulting ester to its hydrochloride salt. The reaction conditions often include the use of acid catalysts such as hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of L-Alanine ethyl ester hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

L-Alanine ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

類似化合物との比較

Similar Compounds

- (S)-Isopropyl 2-aminopropanoate hydrochloride

- (S)-Methyl 2-aminopropanoate hydrochloride

- (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Uniqueness

L-Alanine ethyl ester hydrochloride is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

L-Alanine ethyl ester hydrochloride (LAEEH) is an amino acid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of LAEEH, focusing on its metabolic effects, cellular interactions, and therapeutic applications based on diverse research findings.

- Molecular Formula : CHClN O

- Molecular Weight : 153.61 g/mol

- CAS Number : 1115-59-9

Metabolic Effects

LAEEH has been shown to influence metabolic pathways significantly. One notable study demonstrated that LAEEH readily crosses cell membranes, allowing for efficient intracellular uptake and subsequent conversion to L-alanine. This conversion is crucial as L-alanine serves as a vital energy source, particularly in muscle metabolism and gluconeogenesis .

Table 1: Comparison of Metabolic Effects of LAEEH and L-Alanine

| Parameter | L-Alanine Ethyl Ester Hydrochloride | L-Alanine |

|---|---|---|

| Membrane Permeability | High | Moderate |

| Conversion Rate | Rapid hydrolysis to L-alanine | N/A |

| Lactate Production | Increased (66.7% higher) | Baseline |

| Bicarbonate Production | Comparable | N/A |

Cellular Interactions

LAEEH has demonstrated significant effects on cellular processes, particularly in liver cells. Research indicates that LAEEH can modulate lipid metabolism by reducing lipid accumulation in HepG2 cells, which are often used as a model for studying liver function and metabolic disorders. The underlying mechanisms involve the regulation of lipogenic genes such as SREBP1c, ACC, and FAS, which are critical for fatty acid synthesis .

Case Study: Lipid-Lowering Effects

In a study assessing the lipid-lowering effects of LAEEH derivatives, it was found that specific structural modifications enhanced its efficacy compared to unmodified compounds. The introduction of branched amino acid esters significantly improved the regulation of lipid accumulation in HepG2 cells .

Therapeutic Applications

Given its biological activity, LAEEH has potential therapeutic applications:

- Metabolic Disorders : Due to its role in modulating lipid metabolism, LAEEH may be beneficial in treating conditions like obesity and non-alcoholic fatty liver disease.

- Imaging Techniques : The compound's ability to alter pH levels intracellularly has led to its exploration in imaging applications for cancer diagnosis and monitoring .

特性

IUPAC Name |

ethyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-59-9 | |

| Record name | L-Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to L-Alanine ethyl ester hydrochloride when exposed to gamma radiation?

A: When L-Alanine ethyl ester hydrochloride powder is irradiated with gamma rays, a specific free radical is generated. This radical, identified as CH3CHCOOC2H5, forms due to the interaction of the gamma radiation with the molecule. [] The formation of this radical has been confirmed through Electron Paramagnetic Resonance (EPR) spectroscopy. [] The g-values and hyperfine structure constants obtained from the EPR analysis align with previous experimental and theoretical studies. []

Q2: Can L-Alanine ethyl ester hydrochloride be used to synthesize optically active polymers?

A: Yes, L-Alanine ethyl ester hydrochloride serves as a starting material for synthesizing optically active monomers, specifically L-[α-(N-p-acryloxybenzoyl)alanine ethyl esters]. [] These monomers can then be polymerized to create optically active polymers. This synthesis involves reacting L-Alanine ethyl ester hydrochloride with 1-p-acryloxybenzoyloxy-4-chlorobenzotriazoles through an aminolysis reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。